
C21H19ClFN3O3S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a complex organic molecule that contains a variety of functional groups, including an amide, a sulfonamide, and a dimethylamino group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide typically involves multiple steps:
Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.
Introduction of the sulfonamide group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide bond.
Substitution reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce the sulfonamide to a sulfonic acid.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides, while reduction can yield amines or sulfonic acids.
Applications De Recherche Scientifique
N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonamide and amide groups on biological systems.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide: can be compared with other similar compounds, such as:
- N-[3-chloro-2-(dimethylamino)phenyl]-4-[(4-fluorobenzene)sulfonamido]benzamide .
- N-[4-[(4-fluoroacridin-9-yl)amino]-3-methoxy-phenyl]methanesulfonamide hydrochloride .
These compounds share similar structural features but differ in their specific functional groups and substituents, leading to differences in their chemical properties and applications.
Propriétés
Formule moléculaire |
C21H19ClFN3O3S |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
(3R)-N-[(2S)-1-[(2-chloro-6-fluorophenyl)methylamino]-1-oxopropan-2-yl]-5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide |
InChI |
InChI=1S/C21H19ClFN3O3S/c1-11(18(27)24-9-14-15(22)7-4-8-16(14)23)25-19(28)17-10-30-21-13-6-3-2-5-12(13)20(29)26(17)21/h2-8,11,17,21H,9-10H2,1H3,(H,24,27)(H,25,28)/t11-,17-,21?/m0/s1 |
Clé InChI |
IIRDXZCQOLILEO-CPEHIOIXSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)[C@@H]2CSC3N2C(=O)C4=CC=CC=C34 |
SMILES canonique |
CC(C(=O)NCC1=C(C=CC=C1Cl)F)NC(=O)C2CSC3N2C(=O)C4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B12632170.png)
![2-Ethoxy-5-[(phenylsulfanyl)methyl]-3-(prop-1-en-1-yl)furan](/img/structure/B12632181.png)
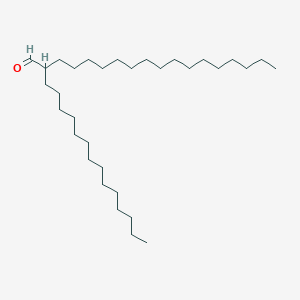
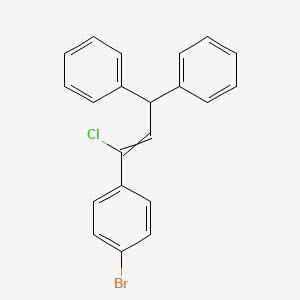
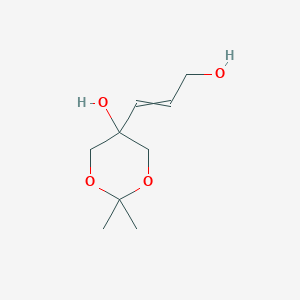
![7-Oxa-3-azabicyclo[4.1.0]heptan-2-one](/img/structure/B12632189.png)
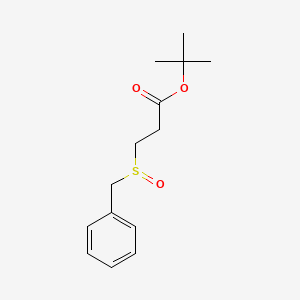
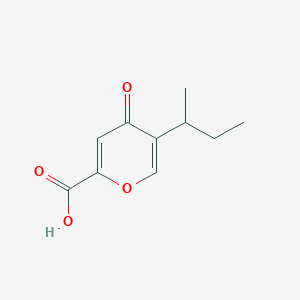

![N-Cyclohexyl-N'-[2-(3-nitrophenyl)prop-2-en-1-yl]urea](/img/structure/B12632210.png)
![methyl 8-chloro-4-(1H-indol-4-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12632216.png)
![N,N,1,1-Tetramethyl-1-[3-(morpholin-4-yl)propyl]silanamine](/img/structure/B12632237.png)
![3,5,8-Trioxa-4-phosphabicyclo[5.1.0]octane](/img/structure/B12632239.png)
![3H-Pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B12632245.png)
